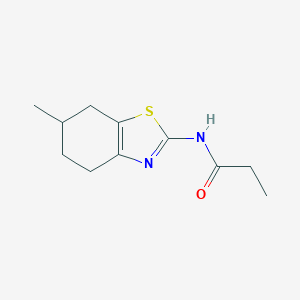![molecular formula C20H22N4O4 B256700 1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide, commonly known as BODIPY, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. BODIPY is a highly sensitive and specific probe that is widely used for imaging and sensing applications in various biological systems.
Wirkmechanismus
The mechanism of action of BODIPY is based on the principle of fluorescence resonance energy transfer (FRET). BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. When BODIPY is excited by light, it transfers the energy to a nearby molecule, which in turn emits light at a different wavelength. This process is known as FRET, and it can be used to measure the distance between two molecules or to detect the presence of a specific molecule.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various biological systems without causing any significant toxicity or adverse effects. BODIPY has also been shown to be stable under various physiological conditions, making it an ideal probe for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BODIPY is its high sensitivity and specificity for detecting various biomolecules. It is also highly photostable, which makes it ideal for long-term imaging studies. However, BODIPY has some limitations, including its relatively high cost and the need for specialized equipment for imaging.
Zukünftige Richtungen
There are several future directions for the use of BODIPY in scientific research. One area of interest is the development of new BODIPY derivatives with enhanced properties such as increased sensitivity and specificity for detecting specific biomolecules. Another area of interest is the use of BODIPY in combination with other imaging modalities such as MRI or PET to provide a more comprehensive view of biological systems. Overall, BODIPY has significant potential for advancing scientific research in various fields, including biology, chemistry, and medicine.
Synthesemethoden
BODIPY can be synthesized by various methods, including the condensation of a hydrazine derivative with a ketone, aldehyde, or diketone. The reaction is typically carried out under mild conditions, and the resulting product can be purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BODIPY has been extensively used in scientific research due to its unique properties such as high photostability, high quantum yield, and excellent solubility in aqueous media. BODIPY has been used as a fluorescent probe for imaging various biological systems, including cells, tissues, and organisms. It has also been used as a sensor for detecting various biomolecules such as metal ions, amino acids, and sugars.
Eigenschaften
Produktname |
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
1-N//',4-N//'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
InChI |
InChI=1S/C20H22N4O4/c1-13(15-7-3-5-9-17(15)25)21-23-19(27)11-12-20(28)24-22-14(2)16-8-4-6-10-18(16)26/h3-10,21-22H,11-12H2,1-2H3,(H,23,27)(H,24,28)/b15-13-,16-14- |
InChI-Schlüssel |
GOSYWUPPQWPLDA-VMNXYWKNSA-N |
Isomerische SMILES |
C/C(=C\1/C(=O)C=CC=C1)/NNC(=O)CCC(=O)NN/C(=C/2\C(=O)C=CC=C2)/C |
SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
Kanonische SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
